“tert-Butyl 4-benzylpiperazine-1-carboxylate” is a chemical compound with the empirical formula C16H24N2O2. It is also known as “1-Boc-piperazine” and is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances.
Synthesis Analysis
The synthesis of “tert-Butyl 4-benzylpiperazine-1-carboxylate” involves the Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives. It can also be synthesized from tert-butyl alcohol, which is commercially derived from isobutane as a coproduct of propylene oxide production.
Molecular Structure Analysis
The molecular weight of “tert-Butyl 4-benzylpiperazine-1-carboxylate” is 276.374. Its structure includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring.
Chemical Reactions Analysis
“tert-Butyl 4-benzylpiperazine-1-carboxylate” undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives. It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances.
Physical And Chemical Properties Analysis
“tert-Butyl 4-benzylpiperazine-1-carboxylate” is a solid substance with a melting point of 71-73 °C (lit.). It has a density of 1.1±0.1 g/cm3 and a boiling point of 362.5±35.0 °C at 760 mmHg.
Synthesis Analysis
Nucleophilic Substitution: Reaction of tert-butyl piperazine-1-carboxylate with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate or triethylamine. [, ]
Reductive Amination: Condensation of benzaldehyde with tert-butyl piperazine-1-carboxylate, followed by reduction of the resulting imine with a reducing agent like sodium borohydride or sodium cyanoborohydride. []
Molecular Structure Analysis
Piperazine Ring Conformation: The piperazine ring in tert-butyl 4-benzylpiperazine-1-carboxylate typically adopts a chair conformation, with the tert-butyloxycarbonyl (Boc) group and benzyl substituent occupying equatorial positions for minimized steric interactions. [, , , ]
Bond Lengths and Angles: Standard bond lengths and angles are observed within the molecule. []
Crystallographic Data: Several studies have reported the crystal structures of tert-butyl 4-benzylpiperazine-1-carboxylate and its derivatives, providing insights into their three-dimensional arrangements and intermolecular interactions. [, , , , ]
Mechanism of Action
Hydrogen Bonding: The piperazine nitrogen atoms can act as hydrogen bond acceptors, allowing interactions with various biological targets. []
Hydrophobic Interactions: The benzyl and tert-butyl groups contribute to hydrophobic interactions, which can be crucial for binding to specific protein pockets. []
Physical and Chemical Properties Analysis
Appearance: It is typically obtained as a white to off-white solid. [, ]
Applications
Drug Discovery: It serves as a valuable scaffold for the development of potential drug candidates targeting a wide range of diseases, including:
Cancer: Synthesized derivatives have shown promising antitumor activity against various cancer cell lines. [, ]
Infectious Diseases: Compounds derived from tert-butyl 4-benzylpiperazine-1-carboxylate have demonstrated antiviral and antibacterial properties. [, ]
Pain Management: Analogs have been investigated for their potential as opioid receptor agonists for pain relief. [, ]
Chemical Biology: It can be used as a starting point for the synthesis of chemical probes to study biological processes and pathways. []
Compound Description: This compound serves as an organic intermediate. Its structure has been confirmed by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS []. Additionally, X-ray diffraction has been used to determine its single-crystal structure []. Density functional theory (DFT) calculations were also performed, providing insights into its molecular structure, conformations, electrostatic potential, and frontier molecular orbitals [].
Compound Description: Crystallographic studies of this compound reveal two independent molecules in its asymmetric unit []. Both molecules adopt a chair conformation for the piperazine ring []. The structure also exhibits various dihedral angles between the aromatic rings, indicating the molecule's overall spatial arrangement []. Intermolecular C–H⋯O hydrogen bonds contribute to the crystal packing, forming chains along a specific axis [].
Compound Description: Synthesized through a condensation reaction, this compound features a 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl group attached to the piperazine nitrogen []. Its structure has been characterized using various spectroscopic techniques and confirmed by single-crystal XRD data []. In terms of biological activity, it has displayed poor antibacterial activity but moderate anthelmintic activity [].
Compound Description: This compound maintains the tert-butyl piperazine-1-carboxylate core but introduces a [2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl substituent at the piperazine nitrogen []. Structural analysis reveals a chair conformation for the piperazine ring and a twist between the aromatic rings, indicating a specific spatial arrangement []. Supramolecular tapes are formed through N(amino)—H⋯O(hydroxyl) and N(amino)—H⋯N(pyrimidinyl) hydrogen bonds, further organizing the crystal packing [].
Compound Description: This compound, similar to compound 3, features a 1,2,4-oxadiazole ring system linked to the piperazine nitrogen, but with a 3-(trifluoromethoxy)phenyl substituent on the oxadiazole ring []. Structural analysis reveals a chair conformation for the piperazine ring and a specific dihedral angle between the oxadiazole and benzene rings []. The crystal packing is characterized by weak C—H⋯O interactions, forming specific motifs and chains [].
Compound Description: SL-3111 is a high-affinity and selective nonpeptide peptidomimetic agonist of the δ-opioid receptor [, ]. It demonstrates the importance of the scaffold in ligand-receptor interaction [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
Boceprevir is a synthetic tripeptide consisting of N-(tert-butylcarbamoyl)-3-methyl-L-valyl, a cyclopropyl-fused prolyl and 3-amino-4-cyclobutyl-2-oxobutanamide residues joined in sequence. Used for treatment of chronic hepatitis C virus genotype 1 infection. It has a role as a hepatitis C protease inhibitor, a peptidomimetic and an antiviral drug. It is a tripeptide and a member of ureas. Boceprevir is a direct acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as Boceprevir. Boceprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 [synthesis]. These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A and NS5B. The barrier for develoment of resistance to NS3/4A inhibitors is lower than that of NS5B inhibitors, another class of DAAs. Subtitutions at amino acid positions 155, 156, or 168 are known to confer resistance. The substitutions of the enzyme's catalytic triad consisting of H58, D82, and S139 are also likely to alter the affinity of the drug for NS3/4A or the activity of the enzyme itself. Despite this disadvantage Boceprevir is still effective against HCV when paired with [DB00811], [DB00008], and [DB00022]. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) do not reccomend Boceprevir in combination with [DB00811], [DB00008], and [DB00022] as first line therapy for Hepatitis C. Boceprevir, [DB00811], [DB00008], and [DB00022] are used with the intent to cure, or achieve a sustained virologic response (SVR), after 48 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Boceprevir is available as a fixed dose product (tradename Victrelis) used for the treatment of chronic Hepatitis C. Approved in May 2011 by the FDA, Victrelis is indicated for the treatment of HCV genotype 1 in combination with [DB00811], [DB00008], and [DB00022]. Victrelis is no longer widely used as interferon-free therapies have been developed. Boceprevir is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of boceprevir is as a HCV NS3/4A Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor. Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that was used in combination with peginterferon and ribavirin in the treatment of chronic hepatitis C, genotype 1. Initially approved for use in 2012, it was withdrawn in 2015 because of the availability of more effective and better tolerated all oral regimens of direct acting antiviral agents. Boceprevir was not linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, was associated with cases of hepatic decompensation in patients with preexisting cirrhosis. Boceprevir is an orally bioavailable, synthetic tripeptide inhibitor of the nonstructural protein 3 and 4A complex (NS3/NS4A), with potential activity against hepatitis C virus (HCV) genotype 1. Upon administration, boceprevir reversibly binds to the active center of the HCV NS3/NS4A and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts the processing of viral proteins and the formation of a viral replication complex, which inhibits viral replication in HCV genotrype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavages within the HCV polyprotein and plays a key role during HCV viral RNA replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Upamostat has been used in trials studying the treatment of Pancreatic Cancer. Upamostat is an orally bioavailable, 3-amidinophenylalanine-derived, second generation serine protease inhibitor prodrug targeting the human urokinase plasminogen activator (uPA) system with potential antineoplastic and antimetastatic activities. After oral administration, upamostat is converted to the active N alpha-(2,4,6-triisopropylphenylsulfonyl)-3-amidino-(L)-phenylalanine-4-ethoxycarbonylpiperazide (WX-UK1), which inhibits several serine proteases, particularly uPA; inhibition of uPA may result in the inhibition of tumor growth and metastasis. uPA is a serine protease involved in degradation of the extracellular matrix and tumor cell migration and proliferation.
Tipranavir is a pyridine-2-sulfonamide substituted at C-5 by a trifluoromethyl group and at the sulfonamide nitrogen by a dihydropyrone-containing m-tolyl substituent. It is an HIV-1 protease inhibitor. It has a role as a HIV protease inhibitor and an antiviral drug. Tipranavir (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider. Tipranavir is always used with the boosting agent ritonavir (brand name: Norvir) and other HIV medicines. Although tipranavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of tipranavir. Please refer to the FDA drug label for additional information regarding the use of tipranavir in people with HIV. HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Tipranavir is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. Tipranavir and ritonavir are coadministered to treat HIV. Tipranavir is a Protease Inhibitor. The mechanism of action of tipranavir is as a HIV Protease Inhibitor. Tipranavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including tipranavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication. Tipranavir is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
Potent and selective CXCR4 antagonist. Shows 8-fold greater affinity than AMD 3100. Potent HIV entry inhibitor (IC50 = ~10 nM). Additionally mobilizes stem cells in vivo. AMD3465 is a novel CXCR4 receptor antagonist with potential anticancer and anti-HIV activity. AMD3465 can block infection of T-tropic, CXCR4-using HIV.
Bevirimat is a pentacyclic triterpenoid obtained by the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid. It is isolated from the Chinese herb Syzygium claviflorum. The first in the class of HIV-1 maturation inhibitors to be studied in humans, bevirimat was identified as a potent HIV drug candidate and several clinical trials were conducted, but development into a new drug was plagued by numerous resistance-related problems. It has a role as a metabolite and a HIV-1 maturation inhibitor. It is a pentacyclic triterpenoid, a dicarboxylic acid monoester and a monocarboxylic acid. It is functionally related to a betulinic acid. Bevirimat, also known as PA-457 or YK-FH312, is investigated in clinical trials for treating HIV infection. Bevirimat is a solid. This compound belongs to the androgens and derivatives, which are hydroxylated C19 steroid hormones. They are known to favour the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Bevirimat targets the protein gag-pol polyprotein. Bevirimat is derived from a betulinic acid-like compound, first isolated from Syzygium claviflorum, a Chinese herb. It is not currently FDA-approved, but is undergoing clinical trials conducted by the pharmaceutical company Panacos. Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Bromodomains play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction, by controlling the assembly of histone acetylation-dependent chromatin complexes. They serve as “readers” of histone acetylation marks, regulating the transcription of target promoters. For example, the cAMP response element-binding protein binding protein (CREBBP) bromodomain has been shown to modulate the stability and function of the tumor suppressor protein p53. Bromosporine is a non-selective bromodomain inhibitor. At 1 µM, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) recovery of BRD4 and CREBBP bromodomains in HeLa cells. This compound may be used in determining the biological roles of reader domains as well as a tool for the validation of functional assays. See the Structural Genomics Consortium (SGC) website for more information. Bromosporine is a broad spectrum inhibitor for bromodomains and as such will be very useful in elucidating further biological roles of reader domains as well as a tool for the validation of functional assays. Proteins that contain BRDs have been implicated in the development of a large variety of diseases, including various cancers, inflammatory diseases and neurological diseases and the therapeutic potential of bromodomain inhibition has been shown in several of these diseases, such as HIV, cancer and inflammation.